molecular formula C11H14O4 B2695373 2-Methoxy-3-(2-methoxyphenyl)propanoic acid CAS No. 1192772-98-7

2-Methoxy-3-(2-methoxyphenyl)propanoic acid

Cat. No. B2695373
CAS RN: 1192772-98-7
M. Wt: 210.229
InChI Key: MKLYBLYBETWWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-3-(2-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2005 . It is also known by other names such as o-Methoxyhydrocinnamic acid, 2-Methoxyhydrocinnamic acid, 3- (o-Methoxyphenyl)propionic acid, Benzenepropanoic acid, 2-methoxy-, and Benzenpropionic acid, 2-methoxy .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C10H12O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3, (H,11,12) . This indicates that the compound contains a methoxy group (-OCH3) and a carboxylic acid group (-COOH) attached to a phenyl ring .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 180.2005 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Organic Synthesis and Chemistry

2-Methoxy-3-(2-methoxyphenyl)propanoic acid is a compound involved in the synthesis of complex organic molecules. For instance, it undergoes acid-catalyzed ring closure to form corresponding 2-phenyl-1-indanone, a process that can yield various by-products and demonstrates the compound's susceptibility to auto-oxidation (D. W. Brown, C. Denman, & H. O'donnell, 1971). Another study highlights the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids to produce 3-(methoxyphenyl)propanoic acids in virtually quantitative yield, showcasing an efficient method for double bond hydrogenation (L. Korotaeva, T. Rubinskaya, I. A. Rybakova, & V. P. Gultyai, 2011).

Materials Science and Engineering

Research on this compound derivatives also extends to materials science, where these compounds are investigated for their potential as corrosion inhibitors and components in dye-sensitized solar cells. For example, acrylamide derivatives have been studied for their effectiveness in protecting metals against corrosion, demonstrating significant potential in industrial applications (Ahmed Abu-Rayyan et al., 2022). Moreover, novel organic sensitizers for dye-sensitized solar cell applications have been developed, aiming to enhance the efficiency and stability of these renewable energy devices (D. Hagberg et al., 2008).

Pharmacology and Biomedical Applications

In the biomedical field, derivatives of this compound have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. For instance, a series of novel acrylamide derivatives showed significant antioxidant action and efficacy against inflammation and ulceration, highlighting the therapeutic potential of these compounds (B. B. Subudhi & Shakti Prasanna Sahoo, 2011).

properties

IUPAC Name

2-methoxy-3-(2-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-6-4-3-5-8(9)7-10(15-2)11(12)13/h3-6,10H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLYBLYBETWWRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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